3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with the molecular formula C15H15IN2O2. This compound is characterized by the presence of an iodinated aromatic ring, a piperidinone moiety, and a nitrile group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 4-methylphenyl derivatives, followed by the formation of the piperidinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The iodinated aromatic ring and the piperidinone moiety are believed to play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylaniline: This compound shares the iodinated aromatic ring but lacks the piperidinone and nitrile groups.
4-Methylphenyl derivatives: These compounds have similar aromatic structures but differ in functional groups and overall complexity.
Uniqueness
3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its combination of an iodinated aromatic ring, a piperidinone moiety, and a nitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler analogs .
Properties
Molecular Formula |
C15H15IN2O2 |
---|---|
Molecular Weight |
382.20 g/mol |
IUPAC Name |
3-[1-(3-iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15IN2O2/c1-10-4-5-11(9-13(10)16)18-8-2-3-12(15(18)20)14(19)6-7-17/h4-5,9,12H,2-3,6,8H2,1H3 |
InChI Key |
YVTKTETWNLKOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC(C2=O)C(=O)CC#N)I |
Origin of Product |
United States |
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